

Introduction: Unveiling a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methoxyphenol

Cat. No.: B096188

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In the landscape of modern drug discovery and organic synthesis, the utility of a chemical intermediate is defined by its structural functionality and predictable reactivity. **2-Chloro-5-methoxyphenol** (CAS No. 18113-04-7), a halogenated anisole derivative, represents a cornerstone building block for constructing more complex molecular architectures. Its strategic placement of a hydroxyl, a chloro, and a methoxy group on the aromatic ring provides a rich platform for regioselective modifications, making it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the core physicochemical properties of **2-Chloro-5-methoxyphenol**. Moving beyond a simple recitation of data, we will delve into the scientific underpinnings of these properties, discuss the causality behind experimental choices for their determination, and present standardized protocols to ensure data integrity and reproducibility. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive and practical understanding of this versatile compound.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

- IUPAC Name: **2-chloro-5-methoxyphenol**
- Synonyms: 6-Chloro-3-methoxyphenol, Phenol, 2-chloro-5-methoxy-[1]

- CAS Number: 18113-04-7[1]
- Molecular Formula: C₇H₇ClO₂[1]
- Molecular Weight: 158.58 g/mol [1]

The molecular structure features a benzene ring substituted with three key functional groups. The hydroxyl (-OH) group imparts phenolic acidity, the methoxy (-OCH₃) group acts as an electron-donating group via resonance, and the chloro (-Cl) group serves as an electron-withdrawing group via induction. The interplay of these groups dictates the molecule's reactivity, polarity, and overall physicochemical profile.

Core Physicochemical Properties: A Quantitative Summary

For ease of reference and comparison, the key physicochemical data for **2-Chloro-5-methoxyphenol** are summarized below. It is crucial to recognize that experimental values, particularly for properties like boiling point, can exhibit slight variations based on the purity of the sample and the specific methodology employed.

Property	Value	Source(s)
Physical State	Yellow Liquid	[2][3]
Boiling Point	120-127 °C @ 17 Torr125 °C	[1][3][4]
Density	~1.28 g/cm ³ (Predicted)	[1][2]
Flash Point	101.4 - 110 °C	[1][5]
Refractive Index	~1.554	[2]
Water Solubility	Data not available; expected to be low.	
pKa (Acidity)	Data not available; estimated to be ~8.5-9.5.	
LogP (Octanol/Water)	2.05 (XLogP3)	[1]

In-Depth Analysis and Experimental Rationale

As application scientists, we must not only know the what but also the why. This section explores the significance of these properties and the logic behind selecting methods for their characterization.

Acidity and pKa: The Influence of Electronic Effects

The acidity of the phenolic proton is one of the most important parameters influencing the reactivity and physiological behavior of **2-Chloro-5-methoxyphenol**. While an experimental pKa value is not readily available in the literature, we can formulate a robust estimate based on the electronic contributions of its substituents.

Causality: The stability of the corresponding phenoxide conjugate base determines the acidity of a phenol.

- Electron-Withdrawing Groups (EWGs), like the chloro group, stabilize the negative charge on the phenoxide ion through the inductive effect (-I), thereby increasing acidity (lowering the pKa).
- Electron-Donating Groups (EDGs), like the methoxy group, can destabilize the phenoxide ion. While the oxygen in the methoxy group is inductively withdrawing, its primary influence is a strong electron-donating resonance effect (+M), which pushes electron density into the ring and destabilizes the conjugate base, decreasing acidity (raising the pKa).

For **2-Chloro-5-methoxyphenol**, the chloro group is ortho to the hydroxyl group, exerting a strong, distance-dependent inductive pull. The methoxy group is meta to the hydroxyl, meaning its resonance effect does not directly delocalize onto the phenolic oxygen. Therefore, its primary influence from the meta position is weakly inductive and withdrawing.

By comparing with known values, we can triangulate an estimate:

- Phenol: pKa \approx 9.98
- 2-Chlorophenol: pKa \approx 8.56 (strong -I effect)[6]
- 2-Methoxyphenol: pKa \approx 9.98 (inductive withdrawal is canceled by resonance donation)[6]

- 3-Methoxyphenol: $pK_a \approx 9.65$ (only the weaker -I effect operates)

Given that **2-Chloro-5-methoxyphenol** has a strong -I chloro group at the ortho position and a meta-methoxy group that also contributes a weak -I effect, its pK_a is expected to be lower than that of phenol and likely falls in the 8.5 to 9.5 range. This increased acidity is a critical factor for reaction planning, salt formation strategies in drug development, and predicting its behavior in physiological environments.

Solubility Profile: Polarity and Solvent Selection

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability. The molecule possesses both polar (hydroxyl) and non-polar (aromatic ring, chloro group) features, suggesting moderate solubility in a range of solvents.

Expert Insight:

- **Water Solubility:** Expected to be low. While the hydroxyl group can participate in hydrogen bonding, the overall hydrophobic character of the chlorinated aromatic ring limits aqueous solubility. The standard method for definitive measurement is the OECD Guideline 105, which uses either the flask method or column elution method to determine the saturation mass concentration in water.^{[7][8]}
- **Organic Solvents:** It is expected to be readily soluble in polar organic solvents like ethanol, methanol, and acetone, where hydrogen bonding and dipole-dipole interactions can occur. It should also be soluble in less polar solvents like dichloromethane and ethyl acetate. This broad solubility makes it versatile for use in various reaction and purification systems.

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While publicly available spectra for this specific compound are scarce, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

- Aromatic Region (approx. 6.5-7.5 ppm): Three protons on the aromatic ring will appear, likely as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships.
- Methoxy Signal (approx. 3.8 ppm): A sharp singlet integrating to three protons is a characteristic signature of the -OCH_3 group.^[9]
- Hydroxyl Signal (variable, approx. 5-6 ppm): A broad singlet corresponding to the phenolic -OH proton. Its chemical shift can vary with concentration and solvent.
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals.
 - Aromatic Carbons (approx. 110-160 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly attached to oxygen (C-OH and C-OCH_3) will be the most downfield, followed by the carbon attached to chlorine.
 - Methoxy Carbon (approx. 55-60 ppm): A signal for the methyl carbon of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

- O-H Stretch (approx. $3200\text{-}3500\text{ cm}^{-1}$): A strong, broad absorption band characteristic of the phenolic hydroxyl group.
- C-H Stretches (approx. $3000\text{-}3100\text{ cm}^{-1}$ for aromatic, $2850\text{-}3000\text{ cm}^{-1}$ for methyl): Signals corresponding to the C-H bonds.
- C=C Aromatic Stretch (approx. $1450\text{-}1600\text{ cm}^{-1}$): A series of sharp peaks indicating the aromatic ring.
- C-O Stretch (approx. $1200\text{-}1300\text{ cm}^{-1}$ for aryl ether, $1000\text{-}1100\text{ cm}^{-1}$ for phenol): Strong absorptions confirming the ether and phenol moieties.
- C-Cl Stretch (approx. $700\text{-}800\text{ cm}^{-1}$): A signal in the fingerprint region indicating the carbon-chlorine bond.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) would be observed at m/z 158.58. The fragmentation pattern is critical for structural confirmation.

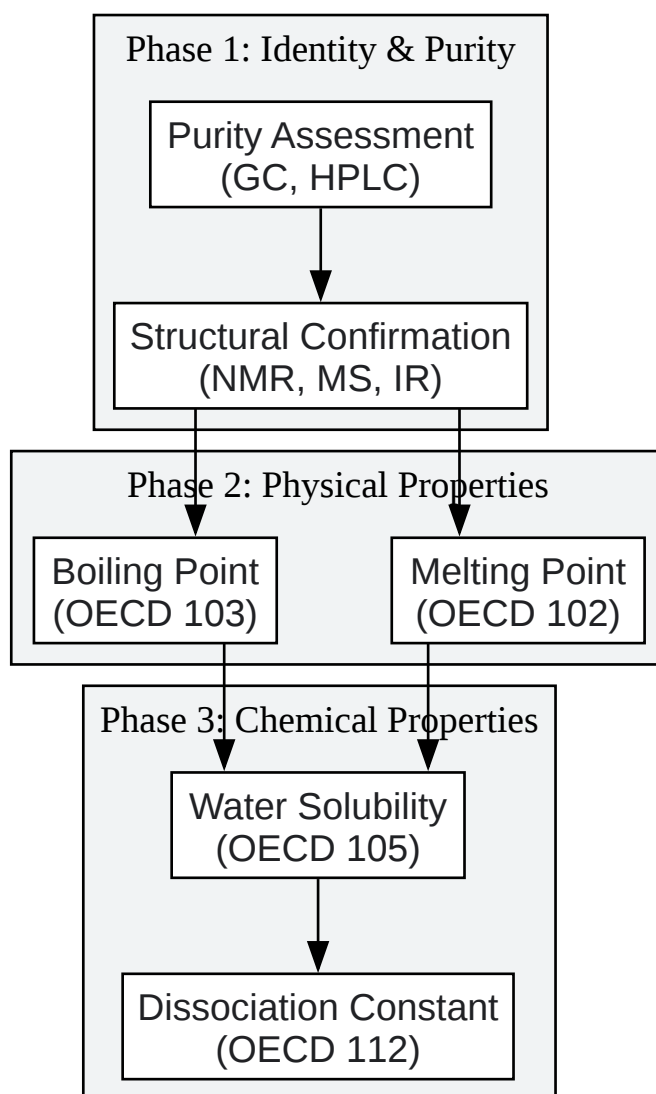
- **Molecular Ion Peak ($[M]^+$):** A prominent peak at $m/z \approx 158$, with an $M+2$ isotope peak at $m/z \approx 160$ of roughly one-third the intensity, which is characteristic of a monochlorinated compound.
- **Key Fragments:** Common fragmentation pathways for such molecules include:
 - Loss of a methyl group ($-CH_3$): $[M-15]^+$ leading to a peak at $m/z \approx 143$.
 - Loss of a carbonyl group ($-CO$): A common fragmentation for phenols, leading to a peak at $m/z \approx 130$.
 - Loss of HCl: $[M-36]^+$ leading to a peak at $m/z \approx 122$.

Standardized Methodologies: Ensuring Data Integrity

Trustworthy data is built on standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for testing chemical properties. Adherence to these methods ensures that data is reliable and comparable across different laboratories.

Workflow for Determining Key Physicochemical Properties

The logical flow for characterizing a novel compound like **2-Chloro-5-methoxyphenol** follows a structured path, starting with identity confirmation and moving through key physical and chemical tests.



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Caption: Logical workflow for physicochemical characterization.

Protocol: Water Solubility Determination (OECD 105)

This protocol outlines the flask method, suitable for substances with solubility $> 10^{-2}$ g/L.[8]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate. After equilibration, the concentration of the substance in the aqueous phase is measured to determine the saturation solubility.

Step-by-Step Methodology:

- Preparation: Add an excess amount of **2-Chloro-5-methoxyphenol** to a known volume of deionized water in a stoppered flask. The excess is critical to ensure saturation is achieved.
- Equilibration: Agitate the flask at a controlled temperature (e.g., 20 °C) for a sufficient period. A preliminary test is often run to determine the time required to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, cease agitation and allow the mixture to settle. The separation of the aqueous phase from the excess undissolved substance is critical. This is typically achieved by centrifugation at a controlled temperature.
- Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.
- Analysis: Determine the concentration of **2-Chloro-5-methoxyphenol** in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: The experiment must be performed in at least triplicate to ensure the precision of the result.



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Caption: Workflow for OECD 105 Water Solubility (Flask Method).

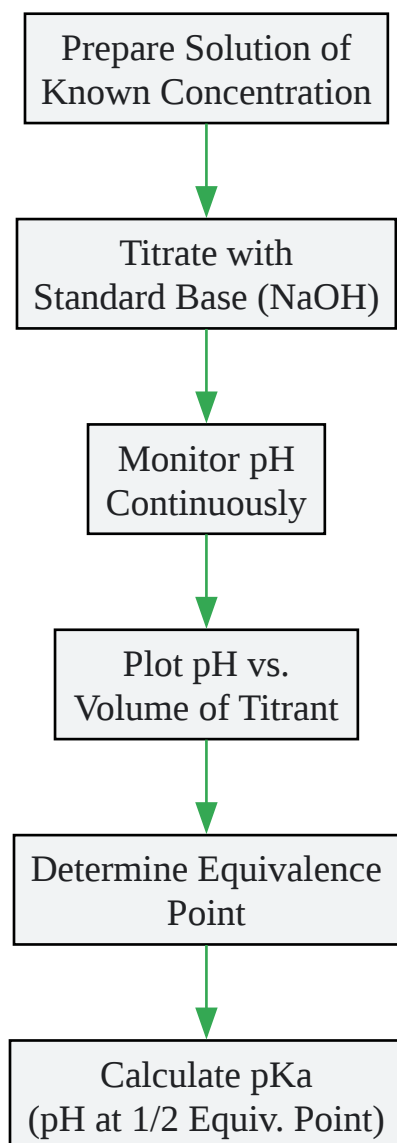
Protocol: pKa Determination (OECD 112)

This protocol describes the titration method for determining the acid dissociation constant.^[10]

Principle: The pKa is the pH at which 50% of the substance is in its ionized form. A solution of the substance is titrated with a standard base, and the pH is monitored throughout the titration.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a solution of **2-Chloro-5-methoxyphenol** of known concentration in a suitable solvent (e.g., water or a water/methanol mixture if solubility is low).
- **Titration Setup:** Place the solution in a thermostatted vessel and use a calibrated pH meter to monitor the pH.
- **Titration:** Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (i.e., when half of the acid has been neutralized). Alternatively, derivative plots can be used to accurately determine the equivalence point.



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Caption: Workflow for OECD 112 pKa Determination (Titration Method).

Safety and Handling

From a practical standpoint, safe handling is paramount. **2-Chloro-5-methoxyphenol** is classified as a hazardous substance.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

- Precautions for Safe Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[1]
- Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

2-Chloro-5-methoxyphenol is a chemical intermediate of significant value, characterized by a distinct set of physicochemical properties governed by the interplay of its hydroxyl, chloro, and methoxy functional groups. A thorough understanding of its acidity, solubility, thermal characteristics, and spectroscopic profile is essential for its effective and safe utilization in research and development. By grounding our analysis in both theoretical principles and standardized experimental methodologies like the OECD guidelines, we can ensure the generation of high-quality, reliable data, thereby accelerating the journey from laboratory synthesis to innovative new medicines.

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- To cite this document: BenchChem. [Introduction: Unveiling a Key Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096188#physicochemical-properties-of-2-chloro-5-methoxyphenol>]

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